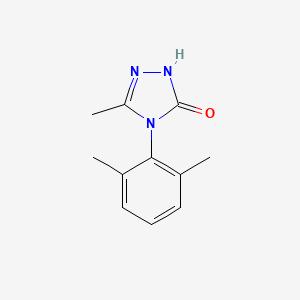
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, also known as MBT, is a chemical compound that has been widely studied for its potential applications in scientific research. MBT is a heterocyclic compound that contains a benzothiazole ring and a thiophene ring, and it has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of certain kinases, including AKT and ERK, which are involved in cell growth and survival. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and regulation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the improvement of cognitive function. This compound has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in inflammation.
实验室实验的优点和局限性
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has several advantages for use in lab experiments, including its high purity and yield, its ability to inhibit the activity of various enzymes and signaling pathways, and its potential applications in a range of scientific research areas. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, including further studies to understand its mechanism of action, the development of new synthesis methods to improve its yield and purity, and the exploration of its potential applications in drug discovery and development. Additionally, further studies are needed to evaluate the safety and toxicity of this compound and to determine its potential as a therapeutic target for a range of diseases.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the improvement of cognitive function. While there are limitations to its use, such as potential toxicity, this compound has several advantages for use in lab experiments and has potential applications in a range of scientific research areas. Further studies are needed to fully understand its mechanism of action and to evaluate its potential as a therapeutic target for a range of diseases.
合成方法
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylbenzothiazole with 2-bromo-5-methylthiophene-3-carboxylic acid, as well as the reaction of 2-amino-4-methylbenzothiazole with 2-bromo-5-methylthiophene-3-carboxamide. These methods have been used to produce this compound with high purity and yield.
科学研究应用
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and pharmacology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, this compound has been shown to have neuroprotective effects and improve cognitive function. In pharmacology, this compound has been studied for its potential as a drug target for a range of diseases.
属性
IUPAC Name |
5-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-4-3-5-10-12(8)15-14(19-10)16-13(17)11-7-6-9(2)18-11/h3-7H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQWNEKDTOSIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)
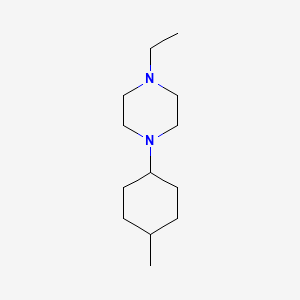
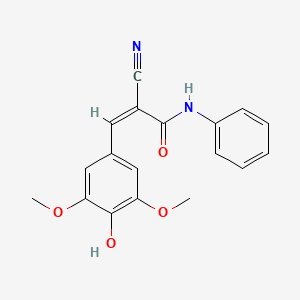
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)
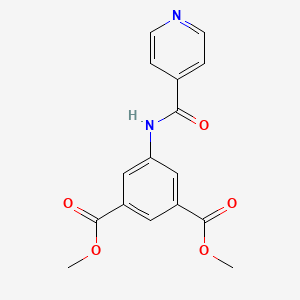
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)
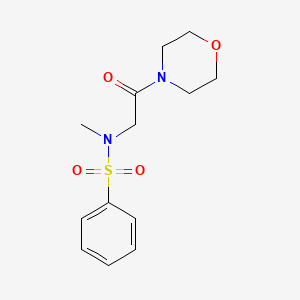
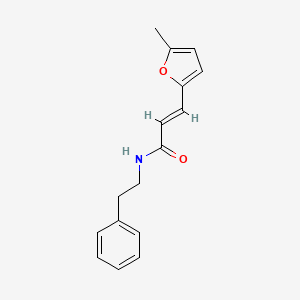


![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)
![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)
